1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one
Description
The compound 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one features a propan-1-one core attached to a substituted phenyl ring. Key structural elements include:
- A central phenyl ring with 3-methoxy and 4-propoxy substituents.
- The propoxy chain contains a hydroxy group and a branched 2-methoxy-4-propanoylphenoxy moiety.
- The propanoylphenoxy group introduces a ketone and additional methoxy substitution.
Below, we compare it with structurally related compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVKNTWVKFOLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-58-8 | |
| Record name | 3-[(4-Chlorophenyl)thio]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5755-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one typically involves multi-step organic reactions
-
Step 1: Synthesis of the Core Phenolic Structure
Reactants: Phenol derivatives
Conditions: Acidic or basic catalysis, typically using sulfuric acid or sodium hydroxide.
-
Step 2: Etherification
Reactants: Methanol and phenolic intermediate
Conditions: Acidic conditions, often using hydrochloric acid as a catalyst.
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Step 3: Acylation
Reactants: Propanoyl chloride and methoxyphenol intermediate
Conditions: Basic conditions, typically using pyridine or triethylamine as a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one can undergo various chemical reactions, including:
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Oxidation:
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or neutral conditions.
Products: Corresponding quinones or carboxylic acids.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Mild to moderate temperatures.
Products: Alcohols or reduced phenolic compounds.
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Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine).
Conditions: Room temperature or slightly elevated temperatures.
Products: Halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic (sulfuric acid, hydrochloric acid) or basic (sodium hydroxide, pyridine).
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, reduced phenolic compounds.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one has diverse applications in scientific research:
-
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic properties.
- Investigated for its role in drug development and design.
-
Industry:
- Used in the development of advanced materials.
- Studied for its potential applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially modulating their activity.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Potential to bind to cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
1-[4-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one (CAS 36115-82-9)
- Molecular Formula : C₂₄H₃₀N₂O₅
- Key Differences: Replaces the propanoylphenoxy group with a piperazine ring linked to a 2-methoxyphenyl group. Higher nitrogen content (2 N atoms) compared to the target compound.
- Reduced lipophilicity due to fewer aromatic groups compared to the target compound.
1-(4-{2-Hydroxy-3-[4-(2-methylphenyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone (CAS 825607-15-6)
- Molecular Formula : C₂₃H₃₀N₂O₄
- Key Differences: Shorter ketone chain (ethanone vs. propan-1-one). 2-methylphenyl-piperazine substituent instead of propanoylphenoxy.
- Methylphenyl-piperazine could modulate receptor selectivity compared to bulkier substituents in the target compound.
1-Propanone,1-[2-[2-hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy]phenyl]-3-phenyl- (CAS 163858-57-9)
- Molecular Formula : C₂₉H₃₄N₂O₄
- Key Differences :
- Features two phenyl groups (one with a piperazine-methoxyphenyl substituent).
- Larger molecular weight (474.59 g/mol vs. ~414.45 g/mol for the target compound).
- Implications :
- Increased lipophilicity and steric bulk may affect membrane permeability.
- Dual phenyl groups could enhance π-π stacking interactions in biological targets.
Iloperidone (C₂₄H₂₇FN₂O₄)
- Molecular Formula : C₂₄H₂₇FN₂O₄
- Key Differences: Contains a 6-fluoro-1,2-benzisoxazolyl group and a piperidino substituent. Fluorine atom introduces electronegativity and metabolic stability.
- Implications: Iloperidone’s antipsychotic activity highlights the pharmacological relevance of propoxy-linked aromatic ketones. Fluorination in Iloperidone improves bioavailability compared to non-halogenated analogs.
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one
- Molecular Formula : C₁₀H₁₂O₃
- Key Differences: Simplified structure lacking the propoxy chain and propanoylphenoxy group.
- Implications: Reduced molecular complexity may lower binding affinity but improve synthetic accessibility.
Comparative Data Table
Key Findings and Implications
Hydrogen Bonding : The hydroxy and ketone groups in the target compound enhance solubility compared to purely aromatic analogs (e.g., CAS 163858-57-9) .
Pharmacological Potential: Piperazine and benzisoxazole analogs (e.g., Iloperidone) suggest CNS applications, though the target compound’s activity remains speculative without direct data .
Synthetic Complexity : The target compound’s branched propoxy chain may pose synthetic challenges compared to simpler derivatives like 1-(4-hydroxy-3-methoxyphenyl)propan-1-one .
Biological Activity
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one, also known as a derivative of guaiacol, is a compound of interest in pharmaceutical and biochemical research due to its potential therapeutic properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H24O5 |
| Molecular Weight | 348.40 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 320.7 °C at 760 mmHg |
| LogP | 1.92 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy and hydroxyl groups enhances its ability to scavenge free radicals, which may contribute to protective effects against oxidative stress.
- Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
- Antimicrobial Effects : Some studies have demonstrated that derivatives of guaiacol exhibit antimicrobial properties against various pathogens.
Therapeutic Applications
This compound has been explored for several therapeutic applications:
- Cancer Treatment : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines, possibly through apoptosis induction.
- Cardiovascular Health : Its antioxidant properties may provide benefits in preventing cardiovascular diseases by reducing oxidative damage to endothelial cells.
- Neurological Disorders : The compound's ability to modulate neurotransmitter levels could have implications for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antioxidant Study :
- Anti-inflammatory Research :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
